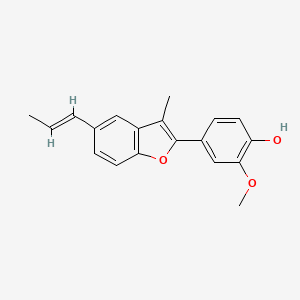
Eupomatenoid 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eupomatenoid 5 is a natural product found in Eupomatia laurina, Magnolia yunnanensis, and other organisms with data available.
科学的研究の応用
1. Antiprotozoal Activity
Eupomatenoid 5 shows significant antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It induces morphological changes in the parasite, affecting its cytoplasm, mitochondria, and kinetoplast, leading to the parasite's death (Luize et al., 2006).
2. Antibacterial Properties
Research demonstrates eupomatenoid 5's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent. Its minimal inhibitory concentration against MRSA is notably low, indicating strong antibacterial activity (Marçal et al., 2010).
3. Anticancer Effects
Eupomatenoid 5 induces different cell death responses in various cancer cell lines, including breast and kidney cancer cells. It affects mitochondrial membrane depolarization and generates reactive oxygen species, leading to cell death through apoptosis or necroptosis (Longato et al., 2015).
4. Antileishmanial Activity
This compound exhibits potent activity against Leishmania amazonensis, a protozoan responsible for leishmaniasis. It induces apoptosis-like cell death in the parasite, highlighting its potential as an antileishmanial agent (Garcia et al., 2013).
5. Tuberculosis Treatment
Eupomatenoid 5 has been studied for its effects on Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows potential as a drug target, impacting several proteins involved in the bacterium's metabolism and leading to morphological changes indicative of cell death (Ghiraldi-Lopes et al., 2017).
6. Interaction with Anti-tuberculosis Drugs
The compound demonstrates synergistic effects when used in combination with traditional anti-tuberculosis drugs. This suggests its potential role in enhancing the efficacy of existing treatments (Lopes et al., 2014).
特性
CAS番号 |
41744-28-9 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C19H18O3/c1-4-5-13-6-9-17-15(10-13)12(2)19(22-17)14-7-8-16(20)18(11-14)21-3/h4-11,20H,1-3H3/b5-4+ |
InChIキー |
HMGCTPMQYVGXSC-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
正規SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC |
同義語 |
eupomatenoid 5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



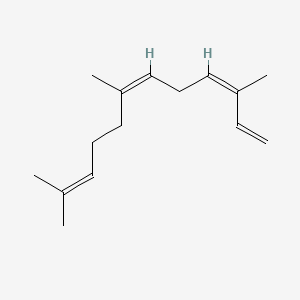

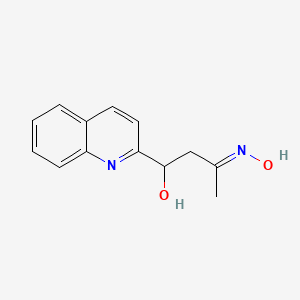
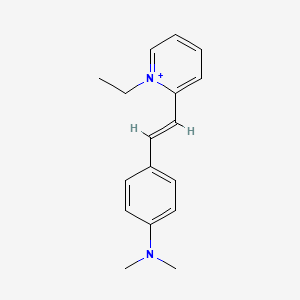
![methyl (1S,17S,18S)-17-ethyl-6-[(1S,12R,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1239753.png)
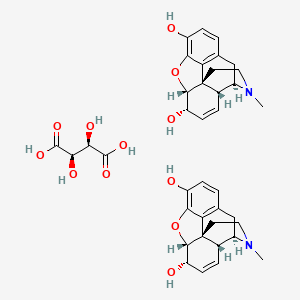
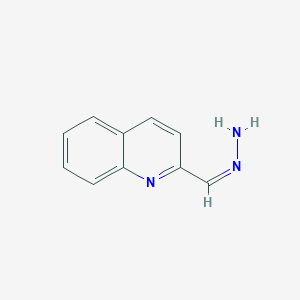
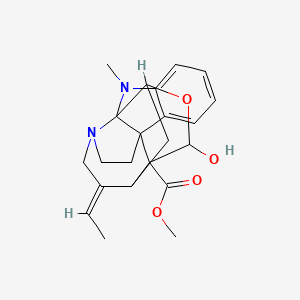
![methyl (1R,9S,10S,12R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1239758.png)


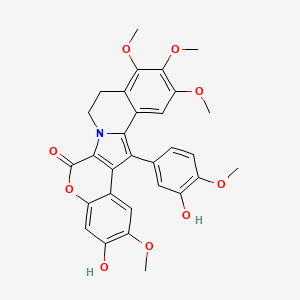
![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)